molecular formula C13H23N3O4S B2466609 N'-(cyclohexylcarbonyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide CAS No. 860610-43-1

N'-(cyclohexylcarbonyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide

Cat. No.: B2466609
CAS No.: 860610-43-1
M. Wt: 317.4
InChI Key: JKVQFYVXNBBJRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(cyclohexylcarbonyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide is a complex organic compound that features a cyclohexylcarbonyl group and a thiazinan-4-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(cyclohexylcarbonyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide typically involves the reaction of cyclohexylcarbonyl chloride with 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(cyclohexylcarbonyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines.

Scientific Research Applications

N’-(cyclohexylcarbonyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-(cyclohexylcarbonyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-(trifluoromethyl)benzenecarboxamide
  • 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-benzenecarboxylic acid
  • 3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-benzenecarboxylic acid

Uniqueness

N’-(cyclohexylcarbonyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-[2-(1,1-dioxo-1,4-thiazinan-4-yl)acetyl]cyclohexanecarbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O4S/c17-12(10-16-6-8-21(19,20)9-7-16)14-15-13(18)11-4-2-1-3-5-11/h11H,1-10H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVQFYVXNBBJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NNC(=O)CN2CCS(=O)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818931
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.